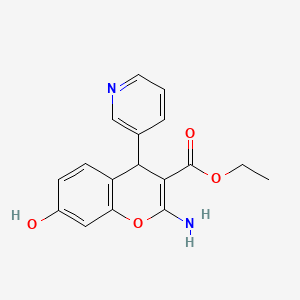

ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate

描述

HFI-142 是一种化学化合物,以其作为胰岛素调节氨肽酶抑制剂的作用而闻名。这种酶参与多种生理过程,包括葡萄糖摄取的调节和记忆功能。 HFI-142 因其潜在的治疗应用而引起了科学研究的关注,特别是在神经学和内分泌学领域 .

准备方法

合成路线和反应条件

HFI-142 的合成涉及多个步骤,从核心结构的制备开始,核心结构是色烯衍生物。关键步骤包括:

色烯核的形成: 这通常是通过在酸性条件下使酚和醛发生环化反应来实现的。

氨基的引入: 此步骤涉及色烯核的硝化,然后还原引入氨基。

酯化: 最后一步涉及羧酸基团的酯化,形成乙酯.

工业生产方法

HFI-142 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器来提高反应效率和产率。 反应条件受到严格控制,以确保最终产品的高纯度和一致性 .

化学反应分析

反应类型

HFI-142 经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化衍生物。

还原: 还原反应可用于修饰氨基或其他官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

主要产物

这些反应形成的主要产物包括 HFI-142 的各种衍生物,这些衍生物可能具有不同的生物活性和性质。 这些衍生物通常因其潜在的治疗应用而被研究 .

科学研究应用

HFI-142 具有广泛的科学研究应用,包括:

神经学: 它因其通过抑制胰岛素调节氨肽酶而改善记忆和认知功能的潜力而被研究。

内分泌学: HFI-142 被研究以了解其在调节葡萄糖摄取和胰岛素敏感性中的作用。

药理学: 该化合物被用作工具来研究胰岛素调节氨肽酶的生理作用,并开发新的治疗剂。

作用机制

HFI-142 通过抑制胰岛素调节氨肽酶发挥其作用。这种酶参与各种底物的肽键断裂,包括激素和神经肽。通过抑制这种酶,HFI-142 可以调节这些底物的水平,从而导致各种生理效应。 HFI-142 的分子靶标包括胰岛素调节氨肽酶的活性位点,它在那里结合并阻止底物进入 .

相似化合物的比较

HFI-142 在胰岛素调节氨肽酶抑制剂中是独一无二的,因为它具有高效力和选择性。类似的化合物包括:

HFI-419: 另一种胰岛素调节氨肽酶抑制剂,但具有不同的药代动力学性质。

LM22B-10: 一种具有类似抑制效应但化学结构不同的化合物。

ERK2 别构-IN-1: 一种具有不同靶点但具有类似治疗应用的抑制剂.

生物活性

Ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate, also known as HFI-142, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and endocrinology. This article explores the biological activity of HFI-142, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H16N2O4

- CAS Number : 332164-34-8

- Molecular Weight : 312.33 g/mol

- Purity : ≥95% .

The compound features a chromene core structure with an amino group and a hydroxyl group, which are critical for its biological activity.

HFI-142 primarily acts as an inhibitor of insulin-regulated aminopeptidase (IRAP) . This enzyme plays a significant role in various physiological processes, including glucose metabolism and cognitive functions. By inhibiting IRAP, HFI-142 is believed to enhance memory and cognitive functions in animal models .

Biochemical Pathways

The inhibition of IRAP by HFI-142 affects several metabolic pathways:

- Glucose Metabolism : By modulating insulin signaling pathways.

- Memory Processes : Enhancing synaptic plasticity and cognitive function .

In Vivo Studies

- Cognitive Enhancement : Studies have shown that HFI-142 improves memory performance in both control and memory-deficient mice models. The compound was tested using standard behavioral assays that measure memory retention and learning capabilities .

- Pharmacokinetics : HFI-142 is soluble in DMSO and exhibits stability under normal storage conditions, which is essential for its therapeutic application .

In Vitro Studies

In vitro assays have demonstrated the following:

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Applications |

|---|---|---|

| HFI-142 | IRAP Inhibition | Cognitive enhancement, diabetes management |

| HFI-419 | IRAP Inhibition | Similar applications but different pharmacokinetics |

| LM22B-10 | IRAP Inhibition | Cognitive disorders but with distinct structural properties |

HFI-142 stands out due to its high potency and selectivity for IRAP, alongside its ability to cross the blood-brain barrier, making it particularly useful for neurological studies .

Case Studies

- Memory Deficiency Models : In a study conducted on memory-deficient mice, treatment with HFI-142 resulted in significant improvements in memory retention compared to control groups receiving placebo treatments .

- Diabetes Research : Preliminary findings suggest that HFI-142 may also play a role in regulating glucose levels, indicating potential applications in diabetes management .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate?

A common approach involves a one-pot multicomponent reaction using 7-hydroxy-4H-chromene-3-carboxylate precursors, pyridin-3-yl derivatives, and amino sources under acidic or basic conditions. For example, refluxing equimolar ratios of resorcinol, ethyl cyanoacetate, and 3-pyridinecarboxaldehyde in ethanol with catalytic piperidine can yield the target compound . Purity optimization (≥95%) may require column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How can the crystal structure of this compound be resolved?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in ethanol or DMSO can be analyzed using SHELXL for refinement . Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis (e.g., O–H···N interactions between hydroxyl and pyridinyl groups). WinGX or ORTEP can visualize packing diagrams .

Q. What safety precautions are necessary when handling this compound?

The compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335) . Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Spills should be vacuumed, not swept, to minimize aerosolization . Store in airtight containers at RT in a dry, ventilated area .

Advanced Research Questions

Q. How do substituents (e.g., pyridin-3-yl vs. nitrophenyl) affect the compound’s electronic properties and reactivity?

Comparative studies with analogs (e.g., 4-nitrophenyl derivatives ) show that electron-withdrawing groups (NO₂) reduce electron density at the chromene core, altering UV-Vis absorption (bathochromic shifts) and reducing nucleophilic reactivity. Pyridinyl groups introduce basicity and hydrogen-bonding capacity, impacting solubility in polar solvents . DFT calculations (B3LYP/6-31G*) can model frontier molecular orbitals to quantify these effects.

Q. What strategies address low solubility in aqueous media for biological assays?

Co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes improve solubility. Alternatively, derivatization (e.g., ester hydrolysis to carboxylic acid ) enhances hydrophilicity. Dynamic light scattering (DLS) can monitor aggregation in PBS or DMEM .

Q. How can crystallographic disorder in the pyridinyl moiety be resolved during refinement?

Disorder in the pyridinyl ring is common due to rotational flexibility. In SHELXL, use PART and SUMP instructions to model partial occupancy. Restraints (e.g., SIMU, DELU) stabilize anisotropic displacement parameters. Twinning detection via ROTAX (in WinGX) is critical for high R-factor cases .

Q. What analytical techniques validate synthetic intermediates and byproducts?

- HPLC-MS : Monitors reaction progress and identifies byproducts (e.g., dimerization via Michael addition).

- NMR : H and C spectra distinguish regioisomers (e.g., pyridinyl vs. phenyl substitution) via coupling patterns and aromatic proton shifts .

- IR : Confirms ester (C=O at ~1700 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) functionalities .

Q. How can conflicting bioactivity data from different studies be reconciled?

Discrepancies may arise from impurity profiles (e.g., residual solvents affecting assays) or assay conditions (e.g., serum protein binding). Reproduce experiments with rigorously purified batches (HPLC >99%) and standardized protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) . Meta-analysis of dose-response curves (GraphPad Prism) can identify outlier datasets.

Q. Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Refinement

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| R-factor | ≤0.054 | |

| Hydrogen bonding (O–H···N) | 2.65 Å | |

| Anisotropic displacement | Modeled via SHELXL |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Dimeric chromene | Excess aldehyde | Stoichiometric control |

| Ester hydrolysis | Prolonged reaction time | Neutral pH conditions |

| Pyridinyl oxidation | Oxidative solvents | Use inert atmosphere (N₂) |

属性

IUPAC Name |

ethyl 2-amino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-2-22-17(21)15-14(10-4-3-7-19-9-10)12-6-5-11(20)8-13(12)23-16(15)18/h3-9,14,20H,2,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPNHSIHFSZJMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。